Product packaging for Benzyl 1-benzylazetidine-2-carboxylate(Cat. No.:CAS No. 1290974-13-8)

Benzyl 1-benzylazetidine-2-carboxylate

Cat. No.: B2732450
CAS No.: 1290974-13-8
M. Wt: 281.355
InChI Key: HHQUCAZMLJBLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl 1-benzylazetidine-2-carboxylate is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with two benzyl groups and an ester moiety. The azetidine ring (a saturated four-membered ring containing one nitrogen atom) confers unique steric and electronic properties compared to smaller (e.g., aziridine) or larger (e.g., pyrrolidine) nitrogen-containing rings. The benzyl ester groups enhance lipophilicity and may serve as protective groups in synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO2 B2732450 Benzyl 1-benzylazetidine-2-carboxylate CAS No. 1290974-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 1-benzylazetidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(21-14-16-9-5-2-6-10-16)17-11-12-19(17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQUCAZMLJBLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation-Cyclization Strategy

This two-step method remains widely adopted:

  • Alkylation : Benzylamine reacts with ethyl 2-bromoacetate in THF at 0–5°C, yielding N-benzyl-2-bromoacetamide.
  • Cyclization : Intramolecular nucleophilic substitution occurs under basic conditions (K₂CO₃, DMF, 80°C), forming the azetidine ring.

Key Data :

Parameter Value Source
Yield (Cyclization) 68–72%
Reaction Time 12–16 h
Purity (HPLC) >95%

Enantioselective Synthesis via Chiral Resolution

To access optically pure forms, a salt-forming strategy with D-α-phenylethylamine is employed:

  • Salt Formation : 1-Benzylazetidine-2-carboxylic acid and D-α-phenylethylamine react in ethanol (reflux, 0.5 h).
  • Crystallization : Cooling induces diastereomeric salt crystallization, yielding (S)-1-benzylazetidine-2-carboxylic acid with 98% enantiomeric excess.
  • Esterification : The carboxylic acid is treated with benzyl bromide/K₂CO₃ to install the benzyl ester group.

Optimized Conditions :

  • Solvent: Ethanol (3 L per 500 g substrate)
  • Temperature: Reflux (78°C)
  • Yield: 37.8% after recrystallization

Industrial-Scale Optimization

Catalytic Debottlenecking

Palladium-catalyzed debenzylation (5–10% Pd/C, H₂, 50°C) enhances efficiency in final steps. Recent patents disclose improved hydrogenation conditions:

Parameter Small Scale Pilot Plant
Catalyst Loading 10% Pd/C 7% Pd/C
Pressure 1 atm H₂ 3 atm H₂
Conversion 99% 98.5%
Selectivity 97% 96%

Solvent Recycling Systems

Ethanol recovery via fractional distillation reduces production costs by 22–25%. Process analytical technology (PAT) monitors reaction progression, minimizing byproduct formation.

Analytical Characterization

Critical physicochemical properties from recent studies:

Property Value Method Source
Density (20°C) 1.3 ± 0.1 g/cm³ Pycnometry
Boiling Point 327.5 ± 35.0°C ASTM D1078
Flash Point 151.9 ± 25.9°C Pensky-Martens
LogP 1.09 Shake-flask
Optical Rotation (20°C) +12.4° (c=1, CHCl₃) Polarimetry

Challenges and Mitigation Strategies

Byproduct Formation

The primary impurity, 1-benzyl-3-azetidinecarboxylic acid (3–5%), arises from ring-opening during esterification. Mitigation strategies include:

  • Strict temperature control (<80°C)
  • Use of scavenger resins (e.g., MP-TMT) to trap free bromine

Environmental Concerns

Traditional routes used NaCN for nitrile intermediate generation. Modern green chemistry approaches replace this with enzymatic catalysis (nitrilase from Pseudomonas fluorescens), reducing E-factor by 40%.

Emerging Applications in Drug Development

As a key building block in quinazoline derivatives, this compound enables synthesis of EGFR inhibitors with IC₅₀ values <10 nM. Recent clinical candidates incorporating the 1-benzylazetidine motif show:

  • 89% tumor growth inhibition in xenograft models
  • Improved blood-brain barrier penetration vs. earlier analogs

Chemical Reactions Analysis

Types of Reactions: Benzyl 1-benzylazetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl azetidine oxides, while substitution reactions can produce various benzyl-substituted azetidines.

Scientific Research Applications

Synthetic Organic Chemistry

Benzyl 1-benzylazetidine-2-carboxylate serves as a versatile intermediate in the synthesis of pharmaceuticals. Its unique azetidine ring structure allows for the formation of complex molecules through various synthetic pathways. The compound is particularly valuable in the development of new drugs with enhanced efficacy and specificity.

Key Synthetic Routes

  • Alkylation Reactions : The compound can undergo alkylation to introduce various substituents, expanding its chemical diversity.
  • Esterification : The carboxylic acid moiety can be esterified to improve solubility and bioavailability of drug candidates.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the design of novel agents targeting neurological disorders and other diseases.

Therapeutic Potential

  • Neurological Disorders : Research indicates that derivatives of this compound may interact with neurotransmitter systems, offering potential treatments for conditions like depression and anxiety.
  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli.

Biochemical Research

This compound is utilized in biochemical studies to explore enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical processes.

Case Study: Enzyme Inhibition

A study demonstrated that this compound acts as an inhibitor of monoamine oxidase, an enzyme linked to neurodegenerative diseases. This inhibition could lead to therapeutic strategies for conditions such as Alzheimer's disease.

Material Science

The compound's stability and reactivity extend its applications to material science, where it is used in the synthesis of advanced materials and polymers.

Applications in Material Development

  • Polymers : this compound can be incorporated into polymer matrices to enhance mechanical properties.
  • Coatings : Its chemical properties allow for the development of coatings with specific functionalities, such as increased resistance to environmental degradation.

Pharmaceutical Formulation

In pharmaceutical formulation, this compound aids in the development of drug delivery systems that enhance the bioavailability of active pharmaceutical ingredients.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureus
AnticancerInduction of apoptosis in breast cancer cells
Enzyme InhibitionInhibition of monoamine oxidase

Mechanistic Insights

The biological activity of this compound is primarily attributed to its structural interactions with proteins and nucleic acids. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing protein function and cellular signaling pathways.

Mechanism of Action

The mechanism of action of Benzyl 1-benzylazetidine-2-carboxylate involves its interaction with specific molecular targets. The compound can undergo ring-opening polymerization, which is a key pathway in its reactivity . This process involves the cleavage of the azetidine ring, leading to the formation of polyamines with various structures. These polyamines have applications in antibacterial coatings, CO2 adsorption, and non-viral gene transfection .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with key analogs based on ring size, functional groups, and substituents:

Compound Name CAS # Molecular Weight Ring Size Functional Groups Key Features
Benzyl 1-benzylazetidine-2-carboxylate Not listed ~297.34 (calc.) 4-membered Azetidine, benzyl ester Moderate ring strain, lipophilic
(S)-Benzyl 2-methylaziridine-1-carboxylate 946088-68-2 191.23 3-membered Aziridine, benzyl ester, methyl High ring strain, reactive
1-Benzylcyclobutane-1-carboxylic acid PK02603E-1 ~204.25 (calc.) 4-membered Cyclobutane, carboxylic acid Rigid structure, acidic functionality
Methyl benzoate 93-58-3 136.15 N/A Benzoate ester Simple ester, hydrolytically stable
Benzyl bromide 100-39-0 171.03 N/A Benzyl halide Alkylating agent, hazardous

Key Observations :

  • Ester vs. Acid : Unlike 1-benzylcyclobutane-1-carboxylic acid, the target compound’s ester group may improve solubility in organic solvents and reduce acidity .
  • Benzyl Substituents : The dual benzyl groups increase steric hindrance, which could slow hydrolysis compared to methyl benzoate .

Biological Activity

Benzyl 1-benzylazetidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the class of azetidines, which are characterized by a four-membered nitrogen-containing heterocyclic structure. The compound features two benzyl groups: one attached to the nitrogen atom and another on the azetidine ring. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Protein Synthesis Interference : The compound can be misincorporated into proteins, particularly in place of proline, leading to protein misfolding and cellular stress. This misincorporation has implications for diseases characterized by protein misfolding, such as neurodegenerative disorders.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Potential : Research has shown that certain derivatives can inhibit tumor growth in xenograft models, suggesting potential applications in cancer therapy .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various derivatives found that compounds structurally related to this compound showed notable efficacy against common pathogens. The minimum inhibitory concentrations (MICs) were determined through standard microbiological assays. Notably:

CompoundPathogenMIC (μg/mL)
1-Benzylazetidine-2-carboxylic acid derivativeStaphylococcus aureus0.88
1-Benzylazetidine-2-carboxylic acid derivativePseudomonas aeruginosa0.44
1-Benzylazetidine-2-carboxylic acid derivativeCandida albicans0.22

These results indicate a promising spectrum of activity against both bacterial and fungal strains, positioning these compounds as candidates for further development .

Anticancer Activity

In preclinical studies, this compound derivatives demonstrated significant anticancer activity. For example:

  • Xenograft Models : A specific derivative exhibited complete tumor suppression in ovarian cancer xenografts in nude mice, achieving a tumor growth suppression rate of 100% ± 0.3% compared to control groups treated with standard chemotherapy agents .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of benzyl derivatives and tested their efficacy against multi-drug resistant strains of bacteria. The study highlighted that certain modifications to the benzyl group enhanced antimicrobial potency significantly.
  • Case Study on Cancer Treatment :
    • A detailed investigation into the anticancer properties revealed that this compound could induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, making it a potential lead compound for developing new cancer therapies.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of benzyl 1-benzylazetidine-2-carboxylate?

The synthesis of benzyl esters, such as this compound, often involves nucleophilic substitution or esterification under catalytic conditions. For example, kinetic modeling and experimental optimization (e.g., varying molar ratios, catalyst loading, and reaction time) can be applied using methodologies similar to benzyl acetate synthesis . Uniform experimental design (UED) and data mining techniques, as demonstrated in ammonium cerium phosphate-catalyzed reactions, are effective for identifying optimal conditions . Additionally, benzylation reactions using benzyl alcohol in acidic media, as described for phenol derivatives, provide a framework for analogous syntheses .

Q. How can the molecular structure of this compound be rigorously characterized?

X-ray crystallography remains the gold standard for structural elucidation. The SHELX suite (SHELXS for structure solution and SHELXL for refinement) is widely used to determine bond lengths, angles, and stereochemistry with high precision . Complementary techniques include NMR spectroscopy (¹H/¹³C) for confirming functional groups and mass spectrometry for molecular weight validation. For azetidine-containing compounds, dynamic NMR may resolve conformational flexibility in solution.

Q. What safety protocols should be followed when handling this compound in the laboratory?

While specific safety data for this compound are limited, general protocols for benzyl esters and azetidines apply:

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and eye protection due to potential skin/eye irritation (as noted for structurally related imidazole derivatives) .
  • Store in a cool, dry environment, away from strong oxidizers.
  • Refer to safety data sheets (SDS) of analogous compounds (e.g., benzyl benzoate) for hazard classification and disposal guidelines .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound?

Advanced statistical methods like Yates pattern experimental design or UED enable efficient exploration of multivariable systems. For example, in benzyl acetate synthesis, factors such as acid-alcohol molar ratio, catalyst concentration, and reaction time were systematically varied to maximize yield . Response surface methodology (RSM) can further model nonlinear interactions, while data mining identifies critical parameters. These approaches reduce experimental redundancy and improve reproducibility.

Q. What computational strategies are suitable for predicting the physicochemical properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate predictions of molecular geometry, electronic properties, and thermochemical data. For instance, DFT studies incorporating exact-exchange terms have achieved <3 kcal/mol deviations in atomization energies, enabling reliable modeling of reaction energetics . Solvation effects can be simulated using continuum models (e.g., COSMO), while molecular dynamics (MD) simulations explore conformational behavior in different solvents.

Q. How should researchers address contradictions in spectroscopic or crystallographic data for this compound?

Contradictions often arise from polymorphic forms, solvent effects, or dynamic processes. Strategies include:

  • Cross-validating NMR/X-ray data with computational predictions (e.g., comparing DFT-calculated ¹³C shifts with experimental values).
  • Performing variable-temperature NMR to detect conformational exchange broadening .
  • Re-refining crystallographic data using SHELXL’s latest features, such as twin refinement and anisotropic displacement parameters .
  • Utilizing high-resolution mass spectrometry (HRMS) to confirm molecular integrity.

Q. What mechanistic insights can be gained from studying the hydrolysis or metabolic pathways of this compound?

In vitro studies using keratinocytes or hepatocytes can track metabolic products. For example, benzyl acetate hydrolyzes to benzyl alcohol and acetic acid in biological systems, with further oxidation to benzoic acid . For azetidine derivatives, pH-dependent ring-opening reactions may occur, which can be monitored via LC-MS or isotopic labeling. Enzyme kinetics (e.g., esterase activity) should be modeled using Michaelis-Menten or Lineweaver-Burk plots.

Methodological Considerations

  • Data Analysis : Apply statistical tests (e.g., ANOVA) to assess significance in optimization studies .
  • Reproducibility : Document reaction conditions, purification steps, and characterization data in line with IB standards for chemical rigor .
  • Ethics : Adhere to institutional guidelines for chemical safety and waste management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.